molecular formula C30H28N4OS B12216856 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide

2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B12216856
M. Wt: 492.6 g/mol
InChI Key: VXPPJFLMYXOIFG-UHFFFAOYSA-N
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Description

2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C30H28N4OS This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system

Preparation Methods

The synthesis of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. For example:

  • 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide
  • 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

These similar compounds may exhibit different chemical and biological properties due to variations in their substituents, highlighting the importance of structural diversity in drug design and material science .

Properties

Molecular Formula

C30H28N4OS

Molecular Weight

492.6 g/mol

IUPAC Name

2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C30H28N4OS/c1-20-12-10-11-17-26(20)32-27(35)19-36-30-25(18-23-13-6-4-7-14-23)21(2)31-29-28(22(3)33-34(29)30)24-15-8-5-9-16-24/h4-17H,18-19H2,1-3H3,(H,32,35)

InChI Key

VXPPJFLMYXOIFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

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